molecular formula C10H6FNO3 B2513661 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid CAS No. 1267333-33-4

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid

Cat. No. B2513661
CAS RN: 1267333-33-4
M. Wt: 207.16
InChI Key: HHFSFOVPMHMSJT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid is characterized by the presence of a fluorine atom, two oxygen atoms, and a carboxylic acid group. The exact structure can be determined using techniques such as NMR spectroscopy .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides using a palladium catalyst. 8-Fluoroquinoline-6-carboxylic acid serves as a valuable boron reagent in SM coupling reactions. Its stability, ease of preparation, and mild reaction conditions make it an attractive choice for constructing complex molecules .

Antibacterial Agents

Fluoroquinolones are a class of antibiotics that target bacterial DNA gyrase and topoisomerase IV. While 8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid itself may not be a direct antibiotic, its derivatives can be modified to create potent antibacterial agents. Researchers explore structural modifications to enhance antibacterial activity and minimize resistance .

properties

IUPAC Name

8-fluoro-2-oxo-1H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNO3/c11-7-4-6(10(14)15)3-5-1-2-8(13)12-9(5)7/h1-4H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHFSFOVPMHMSJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)NC2=C(C=C(C=C21)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Fluoro-2-oxo-1H-quinoline-6-carboxylic acid

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